

Trimellitic Acid: A Comprehensive Technical Guide on its Discovery and Historical Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

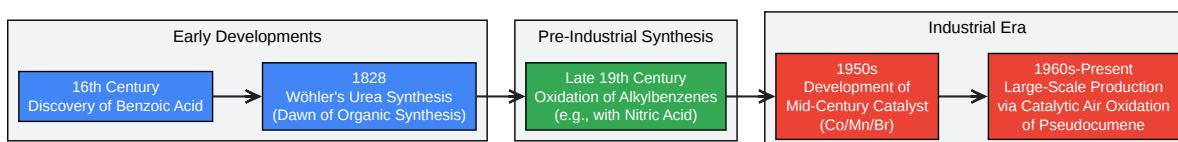
Compound Name: **1,2,4-Benzenetricarboxylic acid**

Cat. No.: **B044417**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract


Trimellitic acid (**1,2,4-benzenetricarboxylic acid**), a key intermediate in the synthesis of high-performance polymers, plasticizers, and resins, has a rich history intertwined with the advancement of organic chemistry. This technical guide provides an in-depth exploration of its discovery, the evolution of its synthesis, its physicochemical properties, and detailed experimental protocols. From early preparations involving the oxidation of coal derivatives to modern, highly efficient catalytic processes, the journey of trimellitic acid showcases the progress in industrial chemical synthesis. This document serves as a comprehensive resource, presenting quantitative data in structured tables and illustrating key processes through detailed diagrams to support further research and development.

Discovery and Historical Context

The history of benzenecarboxylic acids is rooted in the 16th century with the discovery of benzoic acid from gum benzoin. However, the synthesis of polycarboxylic aromatic acids like trimellitic acid awaited the development of organic synthesis techniques in the 19th century. While a singular "discovery" of trimellitic acid is not prominently documented, its preparation became feasible through the oxidation of suitably substituted aromatic hydrocarbons derived from coal tar, such as pseudocumene (1,2,4-trimethylbenzene).

Early methods for the oxidation of alkylbenzenes utilized strong, non-catalytic oxidizing agents like nitric acid or chromic acid. These processes were often low in yield and produced significant waste. A notable early method involved the oxidation of coal with nitric acid, as described by Grosskinsky in 1952. The mid-20th century marked a significant turning point with the development of catalytic air oxidation processes. The so-called "Mid-Century Catalyst," comprising cobalt and manganese salts with a bromine promoter in an acetic acid solvent, revolutionized the production of aromatic carboxylic acids. This technology, originally developed for terephthalic acid production, was adapted for the efficient, high-yield synthesis of trimellitic acid from pseudocumene, laying the groundwork for its large-scale industrial production.

The timeline below highlights the pivotal stages in the history of benzenecarboxylic acids, leading to the industrial production of trimellitic acid.

[Click to download full resolution via product page](#)

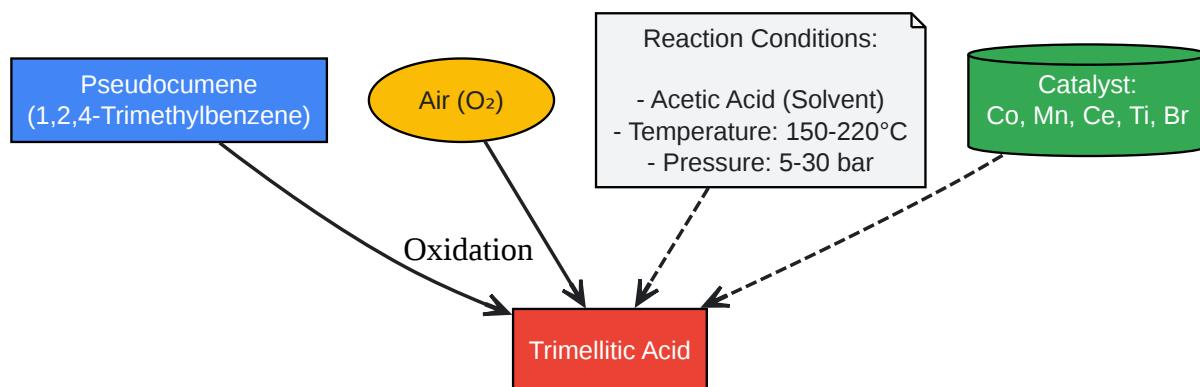
Figure 1. A timeline of key developments leading to the industrial production of trimellitic acid.

Physicochemical and Spectroscopic Data

Trimellitic acid is a white crystalline solid at room temperature. Its three carboxylic acid groups impart a high melting point and moderate solubility in water. The following tables summarize its key physical and chemical properties.

Table 1: Physical Properties of Trimellitic Acid

Property	Value
Molecular Formula	C ₉ H ₆ O ₆
Molecular Weight	210.14 g/mol
Melting Point	221-222 °C
Appearance	White crystalline solid
Water Solubility (25 °C)	21 g/L
pKa ₁	2.52
pKa ₂	3.84
pKa ₃	5.20


Table 2: Solubility of Trimellitic Acid at 25°C

Solvent	Solubility (g/100 g)
Ethanol	25.3
Acetone	7.9
Dimethylformamide	31.3
Ethyl Acetate	1.7
Water	2.1
Carbon Tetrachloride	0.004
Xylenes	0.006

Synthesis of Trimellitic Acid

The primary industrial route to trimellitic acid is the liquid-phase catalytic air oxidation of pseudocumene (1,2,4-trimethylbenzene). This process is highly efficient, with molar yields often exceeding 90%.

The overall reaction involves the oxidation of the three methyl groups on the pseudocumene ring to carboxylic acid groups. The reaction is typically carried out in an acetic acid solvent at elevated temperatures (150-220°C) and pressures (5-30 bar) using a multi-component catalyst system.

[Click to download full resolution via product page](#)

Figure 2. Synthesis pathway for trimellitic acid via catalytic air oxidation of pseudocumene.

Experimental Protocols

The following section provides a detailed methodology for a typical laboratory-scale synthesis of trimellitic acid, adapted from modern industrial processes described in patent literature.[\[1\]](#)[\[2\]](#)

Objective

To synthesize trimellitic acid by the liquid-phase air oxidation of pseudocumene using a multi-component catalyst in an acetic acid solvent.

Materials and Equipment

- Reactants:
 - Pseudocumene (98% purity)
 - Acetic Acid (glacial)
 - Cobalt(II) acetate tetrahydrate

- Manganese(II) acetate tetrahydrate
- Cerium(III) acetate hydrate
- Titanium(IV) oxysulfate
- Hydrobromic acid (48% in water)
- Equipment:
 - High-pressure reactor (e.g., Parr reactor) equipped with a gas inlet, pressure gauge, thermocouple, mechanical stirrer, and sampling port.
 - Heating mantle or oil bath
 - Condenser
 - Filtration apparatus (Büchner funnel)
 - Drying oven

Experimental Procedure

- Reactor Charging:
 - Charge the high-pressure reactor with 580 g of pseudocumene and 1030 g of glacial acetic acid.[\[1\]](#)
 - Add the catalyst components. A typical catalyst loading would be a total metal concentration of 0.1 to 1.0 percent by weight relative to the pseudocumene.[\[1\]](#) For example, a catalyst mixture could consist of cobalt, manganese, cerium, and titanium salts, with bromine added as hydrobromic acid.[\[1\]](#)
- Reaction Execution:
 - Seal the reactor and begin stirring.
 - Purge the reactor with nitrogen gas to remove air.

- Heat the reaction mixture to the initial reaction temperature, typically between 140°C and 180°C.[2]
- Pressurize the reactor with compressed air to an initial pressure of 5 to 10 bar.[1][2]
- Continuously feed compressed air into the reactor to maintain the pressure, ensuring the oxygen concentration in the off-gas is kept below 8% by volume to avoid creating an explosive mixture.[1]
- Over the course of the reaction (typically 50-100 minutes), gradually increase the temperature to a final value between 200°C and 220°C and the pressure to 20-28 bar.[1]

- Product Isolation and Purification:
 - Once the reaction is complete (indicated by a sharp drop in oxygen uptake), terminate the air feed and cool the reactor to room temperature.
 - Vent the excess pressure.
 - The trimellitic acid product will precipitate out of the acetic acid solvent as a white solid.
 - Recover the crude trimellitic acid by filtration.
 - Wash the filter cake with fresh acetic acid and then with water to remove residual catalyst and solvent.
 - Dry the purified trimellitic acid in an oven at 110-120°C.

Characterization

- Determine the melting point of the product and compare it to the literature value.
- The purity of the trimellitic acid can be assessed by titration or High-Performance Liquid Chromatography (HPLC).

Conclusion

Trimellitic acid has evolved from a laboratory curiosity to a vital industrial chemical, driven by advancements in catalytic science. The development of the cobalt-manganese-bromine

catalyst system for the air oxidation of pseudocumene was a transformative step, enabling its cost-effective and high-yield production. This has allowed for its widespread use in the manufacturing of essential materials such as heat-resistant polymers, flexible PVC plasticizers, and durable coatings. The synthesis of trimellitic acid is a classic example of the application of catalysis in converting petrochemical feedstocks into valuable downstream products. Further research into more sustainable catalysts and renewable feedstocks continues to be an active area of investigation, promising to write the next chapter in the history of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US5250724A - Process for the preparation of trimellitic acid - Google Patents [patents.google.com]
- 2. US7709681B2 - Process for the production of trimellitic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Trimellitic Acid: A Comprehensive Technical Guide on its Discovery and Historical Development]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044417#discovery-and-history-of-trimellitic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com